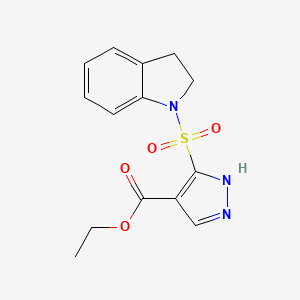

![molecular formula C12H12FN3O4S B6552778 ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239508-76-9](/img/structure/B6552778.png)

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a small-molecule compound . It is also known as TAK-242 . It has been found to exhibit potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) .

Synthesis Analysis

The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .Chemical Reactions Analysis

This compound exhibits potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS)-stimulated mouse macrophages .Wissenschaftliche Forschungsanwendungen

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. In addition, this compound has been used in the study of enzyme inhibition and protein-protein interactions, as well as in the development of novel drug delivery systems.

Wirkmechanismus

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and may inhibit its activity . This interaction and the resulting changes could potentially alter the balance of bicarbonate and protons in the cell, affecting various cellular processes.

Pharmacokinetics

The compound’s interaction with carbonic anhydrase 2 suggests it is able to reach its target within the cell

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate in laboratory experiments is its high solubility in polar solvents, which allows it to be easily incorporated into aqueous solutions. In addition, this compound is relatively non-toxic, making it safer to use than other compounds. The main limitation of using this compound in laboratory experiments is its relatively low potency, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

The potential future directions for ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate research include further studies of its mechanism of action, its effects on other proteins and enzymes, and its potential applications in the development of new therapeutic agents. In addition, further studies on its safety and toxicity profile are needed in order to assess its potential for use in humans. Finally, further studies on its potential for drug delivery systems, such as nanoparticles, are also of interest.

Synthesemethoden

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl 2-fluorophenylsulfamate with 4-chloropyrazole in the presence of a base. The reaction is carried out in aqueous media at a temperature of 80-90 °C and the product can be isolated in high yields. The synthesis method is simple and efficient, and can be used to prepare this compound in large quantities.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O4S/c1-2-20-12(17)8-7-14-15-11(8)21(18,19)16-10-6-4-3-5-9(10)13/h3-7,16H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUVXPLGZUJTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6552695.png)

![4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B6552711.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6552714.png)

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B6552717.png)

![2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552723.png)

![2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552730.png)

![2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552751.png)

![2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552759.png)

![ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552762.png)

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)

![ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552782.png)

![ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552789.png)

![ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6552793.png)